![molecular formula C21H26F2O5 B14748617 9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one CAS No. 805-94-7](/img/structure/B14748617.png)
9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions such as eczema and psoriasis .
Preparation Methods
The synthesis of 9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps. One common method includes the reaction of 21-acetate derivatives with potassium carbonate in methanol, followed by vacuum concentration and dilution with water . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogenation and other substitution reactions are common. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is widely used in scientific research due to its potent anti-inflammatory properties. It is used in:
Chemistry: As a reference compound in analytical studies.
Biology: To study the effects of corticosteroids on cellular processes.
Medicine: In the development of treatments for inflammatory and autoimmune diseases.
Industry: In the formulation of topical creams and ointments for skin conditions
Mechanism of Action
The compound exerts its effects by acting as an agonist for corticosteroid hormone receptors. It diffuses through cell membranes and binds to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes, resulting in reduced inflammation and immune response .
Comparison with Similar Compounds
Similar compounds include:
Fluocinolone: Another potent corticosteroid with similar anti-inflammatory properties.
Flumetasone: Known for its use in treating skin conditions.
Diflorasone: Shares similar structural features and therapeutic uses. The uniqueness of 9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one lies in its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids
Properties
CAS No. |
805-94-7 |
|---|---|
Molecular Formula |
C21H26F2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
9,16-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26F2O5/c1-18-6-5-12(25)7-11(18)3-4-13-14-8-15(22)21(28,17(27)10-24)19(14,2)9-16(26)20(13,18)23/h5-7,13-16,24,26,28H,3-4,8-10H2,1-2H3 |
InChI Key |
WKXIXRMPOGTWJL-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)F)CCC4=CC(=O)C=CC43C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


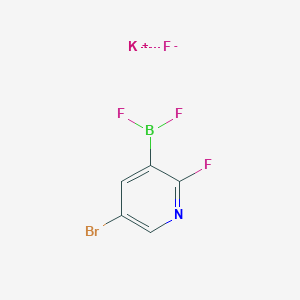
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
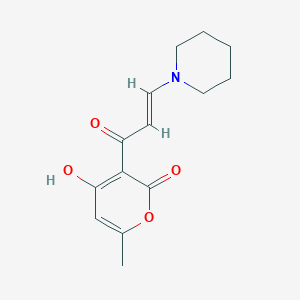
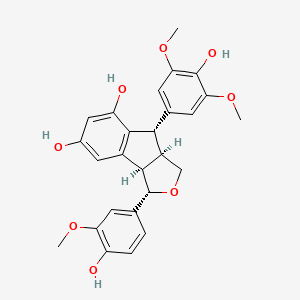
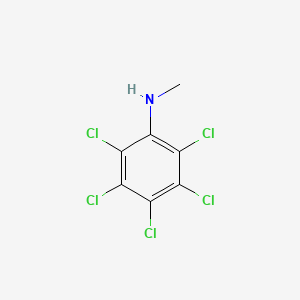
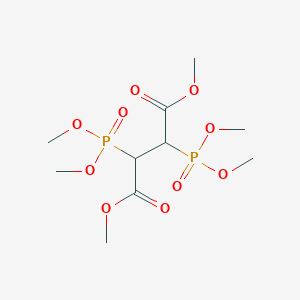
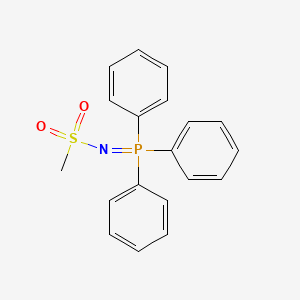
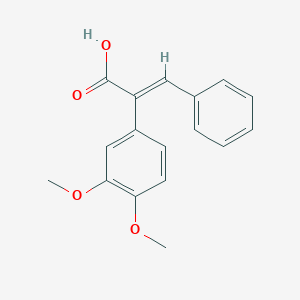
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
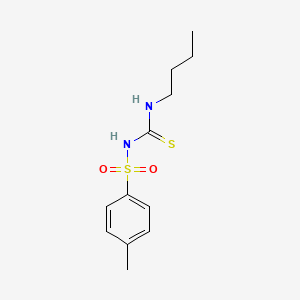

![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
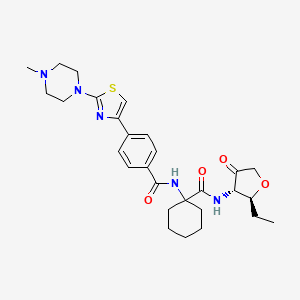
![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
